1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
CAS No.: 2034431-73-5
Cat. No.: VC6890924
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034431-73-5 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | 1-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole |
| Standard InChI | InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-10-9-18-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2 |
| Standard InChI Key | YSSCREMZHCJKBS-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole, reflects its three-dimensional arrangement:
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A 1,2,3-triazole ring () serves as the central heterocycle.
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An azetidine ring (4-membered nitrogen-containing cycle) is sulfonylated at the N1 position by a [1,1'-biphenyl]-3-yl group.
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The biphenyl moiety introduces steric bulk and π-π stacking potential, while the sulfonyl group enhances electrophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4C=CN=N4 |
| InChIKey | YSSCREMZHCJKBS-UHFFFAOYSA-N |
| Topological Polar Surface Area | 94.7 Ų |
The Topological Polar Surface Area (TPSA) of 94.7 Ų suggests moderate membrane permeability, aligning with drug-like properties.
Spectroscopic Characterization
While experimental spectral data (e.g., -NMR, -NMR) are unavailable for this specific compound, analogous triazole-azetidine derivatives exhibit characteristic signals:
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Triazole protons: Downfield shifts at δ 7.5–8.2 ppm due to ring anisotropy .
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Sulfonyl group: Strong IR absorption at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric stretch) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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1,2,3-Triazole core
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3-Aminoazetidine
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Biphenylsulfonyl chloride
Table 2: Proposed Synthetic Route
Critical Synthetic Challenges
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Azetidine Ring Strain: The 4-membered azetidine requires careful temperature control during sulfonylation to prevent ring-opening.
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Triazole Regioselectivity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstituted triazole formation .
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Sulfonyl Group Stability: Biphenylsulfonyl chloride must be freshly distilled to avoid hydrolysis to the sulfonic acid .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
Though experimental solubility data remain unreported, computational predictions using the ESOL model estimate:
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LogP: 3.1 ± 0.2 (moderate lipophilicity)
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Water Solubility: ~0.02 mg/mL (25°C)
These values position the compound within Lipinski’s Rule of Five boundaries, suggesting oral bioavailability potential.
Metabolic Stability Insights
Comparative studies on triazole vs. amide isosteres indicate:
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Triazole-containing analogs exhibit 15–30% higher metabolic stability in mouse liver microsomes than amide counterparts .
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The sulfonyl group may resist CYP450-mediated oxidation, extending plasma half-life .
Biological Activity and Structure-Activity Relationships (SAR)
Hypothesized Targets
While direct pharmacological data are lacking, structural analogs suggest potential interactions with:
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Dopamine D3 Receptor (D3R): Triazole-linked biphenyl systems show nanomolar affinity () .
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Carbonic Anhydrase II (CA-II): Sulfonamide-triazole hybrids inhibit CA-II at IC values of 0.8–3.2 µM .
SAR Key Observations
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Biphenyl Orientation: Para-substituted biphenyls enhance receptor binding via hydrophobic interactions .
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Sulfonyl Linker: Improves solubility and hydrogen bonding capacity vs. methylene chains.
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Azetidine Rigidity: Constrains conformation, potentially improving target selectivity .
Future Directions and Applications
Medicinal Chemistry Opportunities
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